3-amino-6-methoxy-1H-indole-2-carbohydrazide
Overview
Description
3-amino-6-methoxy-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 3-amino-6-methoxy-1H-indole-2-carbohydrazide It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to the diverse biological activities mentioned above .
Result of Action
The molecular and cellular effects of This compound Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 3-amino-6-methoxy-1H-indole-2-carbohydrazide, have been found to interact with multiple receptors, contributing to their diverse biological activities . These compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methoxy-1H-indole-2-carbohydrazide typically involves the reaction of 3-amino-6-methoxyindole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-methoxy-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups on the indole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and bacterial infections.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1H-indole-2-carbohydrazide
- 6-methoxy-1H-indole-2-carbohydrazide
- 3-amino-6-methoxyindole
Uniqueness
3-amino-6-methoxy-1H-indole-2-carbohydrazide is unique due to the presence of both amino and methoxy groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and therapeutic applications .
Properties
IUPAC Name |
3-amino-6-methoxy-1H-indole-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-16-5-2-3-6-7(4-5)13-9(8(6)11)10(15)14-12/h2-4,13H,11-12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSAJTRQPOROJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C(=O)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328063 | |
Record name | 3-amino-6-methoxy-1H-indole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26725711 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
843621-55-6 | |
Record name | 3-amino-6-methoxy-1H-indole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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